

# A review of different fluorescent probes for single-molecule imaging applications

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# A Researcher's Guide to Fluorescent Probes for Single-Molecule Imaging Abstract

Single-molecule imaging has emerged as a powerful tool in life sciences and drug discovery, offering unprecedented insights into molecular mechanisms by observing individual molecules in real-time. The choice of fluorescent probe is a critical determinant for the success of these experiments, directly influencing the resolution, duration, and quality of the acquired data. This guide provides a comprehensive comparison of commonly used fluorescent probes, including organic dyes, fluorescent proteins, and quantum dots. We present key photophysical properties in a comparative table, offer detailed experimental protocols for major single-molecule techniques, and illustrate a relevant signaling pathway using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific single-molecule imaging applications.

### Introduction

The ability to observe individual molecules has revolutionized our understanding of complex biological processes, from protein dynamics and signaling pathways to the mechanisms of drug action.[1][2] Unlike ensemble measurements that provide an average view of a molecular population, single-molecule techniques reveal the heterogeneity and transient intermediates



that are often obscured.[1] The success of any single-molecule imaging experiment hinges on the selection of an appropriate fluorescent probe. An ideal probe should be bright, photostable, and, for many super-resolution techniques, exhibit robust photoswitching characteristics.[3]

This guide provides a comparative overview of the main classes of fluorescent probes used in single-molecule imaging: organic dyes, fluorescent proteins (FPs), and quantum dots (QDs). We will discuss their respective advantages and disadvantages, present their key photophysical properties in a structured format, and provide detailed experimental protocols for their application in cutting-edge single-molecule techniques.

### **Classes of Fluorescent Probes**

The choice of fluorescent probe depends heavily on the specific application, whether it's tracking protein movement in live cells, resolving cellular structures at the nanoscale, or studying molecular interactions. The three main classes of probes each offer a unique set of features.

## **Organic Dyes**

Small, synthetic organic molecules are the workhorses for many single-molecule applications, particularly for single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).[3]

- Advantages:
  - High Brightness and Photostability: Organic dyes, such as cyanine (e.g., Cy3, Cy5) and Alexa Fluor dyes, are generally brighter and more photostable than fluorescent proteins.[4]
     [5][6]
  - Small Size: Their small size minimizes potential steric hindrance and interference with the function of the labeled biomolecule.[3]
  - Photoswitching: Many organic dyes can be induced to photoswitch between a fluorescent
     "on" state and a dark "off" state, a prerequisite for techniques like STORM.[7][8]
  - Wide Spectral Range: A broad palette of colors is available, facilitating multicolor imaging experiments.[3]



### · Disadvantages:

- Labeling Complexity: Labeling proteins with organic dyes typically requires chemical or enzymatic conjugation, which can be more complex than the genetic encoding of fluorescent proteins.
- Cell Permeability: Not all organic dyes are cell-permeable, which can be a limitation for live-cell imaging of intracellular targets.

# **Fluorescent Proteins (FPs)**

Genetically encoded fluorescent proteins, derived from organisms like jellyfish and corals, are invaluable for live-cell imaging.[5][9]

### Advantages:

- Genetic Encoding: FPs can be genetically fused to a protein of interest, ensuring highly specific labeling with a 1:1 stoichiometry.[5] This makes them ideal for studying protein dynamics and localization within living cells.
- Live-Cell Compatibility: Their biological nature makes them well-suited for long-term imaging in live cells.

### Disadvantages:

- Lower Brightness and Photostability: FPs are generally dimmer and less photostable than organic dyes.[5]
- Larger Size: Their larger size compared to organic dyes can potentially interfere with the function of the tagged protein.
- Complex Photophysics: Some FPs exhibit complex photophysical behaviors, including blinking and photoconversion, which can complicate data analysis.[10][11]

## **Quantum Dots (QDs)**

Semiconductor nanocrystals, or quantum dots, offer another class of probes with distinct optical properties.[2][12]



### · Advantages:

- Exceptional Photostability: QDs are extremely resistant to photobleaching, allowing for very long observation times, which is advantageous for single-particle tracking.[13]
- High Brightness: QDs have a high quantum yield and large extinction coefficients, making them very bright.[13][14]
- Broad Absorption, Narrow Emission: They have broad absorption spectra and narrow, symmetric emission spectra, which is ideal for multiplexed imaging with a single excitation source.[13][14]

### Disadvantages:

- Large Size: Their relatively large size (typically 10-20 nm in diameter) can cause significant steric hindrance.[11][14]
- Blinking: QDs exhibit fluorescence intermittency, or "blinking," which can complicate the analysis of continuous processes.
- Toxicity: The composition of some QDs (e.g., containing cadmium) raises concerns about their potential toxicity in live-cell applications.[11]
- Labeling Challenges: Achieving specific, monovalent labeling of biomolecules with QDs can be challenging.[14]

# Data Presentation: Photophysical Properties of Common Fluorescent Probes

The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes key parameters for a selection of popular probes used in single-molecule imaging.



Probe	Туре	Excitat ion Max (nm)	Emissi on Max (nm)	Molar Extinct ion Coeffic ient (ε) (M <sup>-1</sup> C m <sup>-1</sup> )	Quant um Yield (QY)	Bright ness (ε x QY)	Photos tability	On/Off Time (for SMLM)
Alexa Fluor 488	Organic Dye	495	519	71,000	0.92[15]	65,320	High	N/A
СуЗ	Organic Dye	550[16]	570[16]	150,000	~0.3	45,000	Modera te	N/A
Alexa Fluor 647	Organic Dye	650	668	239,000	0.33[15]	78,870	Very High	Controll able for STORM [6]
Cy5	Organic Dye	649[16]	670[16]	250,000	~0.2	50,000	High	Controll able for STORM [8]
mEos2 (green)	Fluores cent Protein	506	516	65,000	0.7	45,500	Low	N/A
mEos2 (red)	Fluores cent Protein	571	584	41,000	0.5	20,500	Modera te	Photoc onvertib le for PALM[1 2]
Dendra 2 (green)	Fluores cent Protein	490	507	83,000	0.6	49,800	Low	N/A
Dendra 2 (red)	Fluores cent	553	573	54,000	0.4	21,600	Modera te	Photoc onvertib



	Protein							le for PALM[1 0][11]
Quantu m Dot 655	Nanocr ystal	Broad (<655)	655	High	High	Very High	Excepti onal	Blinking behavio r

Note: Values can vary depending on the local environment and conjugation.

# **Experimental Protocols**

This section provides representative protocols for three widely used single-molecule imaging techniques.

# Protocol for STORM Imaging of Microtubules using Alexa Fluor 647

This protocol is adapted from established methods for performing dSTORM (direct STORM).

### A. Immunostaining

- Cell Culture and Fixation: Plate cells on #1.5 glass-bottom dishes. Fix with 3% paraformaldehyde and 0.1% glutaraldehyde in PBS for 10 minutes.
- Reduction: Reduce autofluorescence by incubating with 0.1% sodium borohydride in PBS for 7 minutes.
- Permeabilization and Blocking: Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes. Block with 10% normal goat serum in PBS for at least 90 minutes.
- Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin diluted in 5% normal goat serum for 60 minutes.
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to Alexa Fluor 647 for 2 hours, protected from light.[17]



Post-fixation: Post-fix with 4% PFA for 10 minutes.[17]

### B. Imaging

- STORM Buffer Preparation: Prepare an imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., 2-mercaptoethanol or cysteamine) to promote photoswitching of Alexa Fluor 647.[18] A common recipe is 50 mM Tris (pH 8.0), 10 mM NaCl, 10% glucose, and the GLOX/thiol mixture.[18]
- Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 647 nm laser for excitation and a 405 nm laser for photoactivation.
- Image Acquisition:
  - Illuminate the sample with the 647 nm laser at high power to drive most of the Alexa Fluor
     647 molecules into a dark state.
  - Use a low-power 405 nm laser to intermittently reactivate a sparse subset of fluorophores back to the fluorescent state.
  - Acquire a time-lapse series of thousands of frames (typically at 50-100 Hz) until most of the fluorophores have been localized and photobleached.

### C. Data Analysis

- Localization: Analyze each frame to identify and localize the center of each single-molecule fluorescence spot with sub-pixel accuracy, typically by fitting a 2D Gaussian function to the point spread function.
- Image Reconstruction: Combine the coordinates from all frames to generate a superresolved image of the microtubule network.

# Protocol for Single-Particle Tracking of Membrane Receptors using Quantum Dots

This protocol outlines the general steps for tracking individual receptors on the surface of living cells.



### A. Labeling

- Probe Conjugation: Conjugate streptavidin-coated quantum dots to a biotinylated antibody that specifically targets an extracellular epitope of the receptor of interest.
- Cell Labeling: Incubate live cells with the QD-antibody conjugate at a low concentration (pM to nM range) to achieve sparse labeling.

### B. Imaging

- Microscope Setup: Use a TIRF or highly inclined laminated optical sheet (HILO) microscope to minimize background fluorescence from the cytoplasm.[19]
- Image Acquisition: Acquire a time-lapse movie of the labeled cells at a frame rate appropriate for the diffusion speed of the receptor (typically 10-50 Hz).

### C. Data Analysis

- Particle Detection and Linking: Use single-particle tracking software to detect the position of each QD in every frame and link the positions over time to generate trajectories.
- Trajectory Analysis: Analyze the trajectories to extract quantitative information, such as diffusion coefficients, confinement radii, and modes of motion (e.g., free diffusion, confined diffusion, or directed motion).

# Protocol for smFRET Analysis of Protein Conformational Dynamics

This protocol describes a typical workflow for studying protein dynamics using single-molecule Förster Resonance Energy Transfer (smFRET).

### A. Protein Labeling

- Site-Directed Mutagenesis: Introduce two unique cysteine residues at specific locations in the protein of interest to serve as labeling sites for the donor and acceptor fluorophores.
- Protein Expression and Purification: Express and purify the cysteine-mutant protein.



- Dye Labeling: Label the purified protein with maleimide-derivatized donor (e.g., Cy3) and acceptor (e.g., Cy5) dyes.
- Purification: Remove excess, unlabeled dye.

### B. Immobilization and Imaging

- Surface Passivation: Prepare a glass coverslip with a passivated surface (e.g., using polyethylene glycol, PEG) to prevent non-specific protein adsorption.
- Protein Immobilization: Immobilize the labeled protein on the passivated surface at a low density, ensuring that individual molecules are well-separated.
- Microscope Setup: Use a prism- or objective-based TIRF microscope.
- Image Acquisition:
  - Excite the donor fluorophore with a laser (e.g., 532 nm for Cy3).
  - Simultaneously detect the fluorescence emission from both the donor and acceptor channels using two separate detectors or a single camera with a spectral image splitter.
  - Acquire time-lapse movies to record the fluorescence intensity of individual molecules.

### C. Data Analysis

- Intensity Trace Extraction: Extract the time-dependent fluorescence intensity traces for the donor and acceptor of individual molecules.
- FRET Efficiency Calculation: Calculate the FRET efficiency for each time point using the formula: E = I\_A / (I\_A + I\_D), where I\_A and I\_D are the acceptor and donor intensities, respectively.
- State Analysis: Analyze the FRET efficiency time traces to identify distinct conformational states and the kinetics of transitions between them.

# **Mandatory Visualization: EGFR Signaling Pathway**



The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Single-molecule imaging has been instrumental in elucidating the initial steps of EGFR activation.[1][20][21] The following diagram illustrates the key events in this pathway that can be observed using single-molecule techniques.



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